molecular formula C13H14FNO3 B2657965 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034558-88-6

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2657965
CAS No.: 2034558-88-6
M. Wt: 251.257
InChI Key: HKZIDZXTQMOAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Academic Interest

The exploration of bridged morpholine derivatives began with efforts to address the limitations of conventional morpholine (1-oxa-4-azacyclohexane) in drug design. Morpholine’s conformational flexibility often led to off-target effects and poor pharmacokinetic properties. In the early 2010s, researchers synthesized 2-oxa-5-azabicyclo[2.2.1]heptane as a rigid analog, locking the morpholine ring into a bicyclic structure. This innovation reduced rotational freedom while retaining the heteroatom arrangement critical for hydrogen bonding.

Academic interest surged when studies demonstrated that bridged morpholines exhibit enhanced binding affinities for G-protein-coupled receptors (GPCRs) and enzymes compared to their monocyclic counterparts. The specific derivative incorporating a 3-fluoro-4-methoxyphenyl ketone group emerged as a focus due to its balanced lipophilicity (log D ≈ 2.1) and improved solubility in polar solvents. Early synthetic routes involved Voigt rearrangement and iodine-mediated cyclization, yielding enantiomerically pure forms suitable for asymmetric catalysis.

Structural Significance in Medicinal Chemistry Research

The compound’s bicyclo[2.2.1]heptane framework imposes a 109° angle between the oxygen and nitrogen atoms, creating a distinct electronic environment. Key structural features include:

Feature Impact on Drug Design
Bridged oxazabicyclic core Reduces conformational entropy, improving target selectivity
3-Fluoro-4-methoxy group Enhances membrane permeability via fluorine’s electronegativity and methoxy’s H-bonding
Exo-oriented substituents Minimizes steric clashes with hydrophobic binding pockets

X-ray crystallography of related bridged morpholines reveals that the nitrogen lone pair adopts an axial orientation, facilitating interactions with aspartate residues in enzymatic active sites. The 3-fluoro substituent further stabilizes these interactions through dipole-dipole forces, as observed in BCL6 inhibitor complexes.

Position in Contemporary Chemical Research

Current research prioritizes this compound for three applications:

  • Asymmetric Catalysis : The chiral bicyclic scaffold induces facial bias in transition states, enabling enantioselective synthesis of β-amino alcohols.
  • Protein-Protein Interaction Inhibition : Its rigid structure disrupts the binding interface of oncogenic complexes like BCL6 BTB domains, with IC~50~ values ≤ 4.5 nM.
  • Neurological Targets : Derivatives show promise as melanin-concentrating hormone receptor 1 (MCHr1) antagonists, with improved blood-brain barrier penetration compared to morpholine-based drugs.

Recent advancements include hybrid derivatives fused to phenanthrene rings, which exploit π-π stacking for enhanced affinity at serotonin receptors. Computational studies using density functional theory (DFT) predict that the 3-fluoro group reduces the compound’s metabolic oxidation by cytochrome P450 enzymes, extending half-life in vivo.

Rationale for Study as a Bridged Morpholine Derivative

The rationale for investigating this compound centers on three pharmacological advantages over traditional morpholines:

  • Conformational Restriction : The bicyclo[2.2.1]heptane bridge eliminates gauche conformers, reducing entropic penalties upon target binding.
  • Basicity Modulation : Protonation of the bridgehead nitrogen (pK~a~ ≈ 8.2) enhances solubility under physiological conditions while maintaining membrane permeability.
  • Stereochemical Complexity : The bridged framework allows for diastereomeric control, critical for developing enantioselective inhibitors.

For example, in BCL6 inhibition, the compound’s bridged morpholine core fills a hydrophobic cleft between two α-helices, with the 3-fluoro-4-methoxyphenyl group occupying a solvent-exposed region. This dual binding mode achieves sub-10 nM cellular potency while avoiding the cytotoxicity of earlier planar inhibitors. Synthesis scalability remains a focus, with recent patents disclosing rhodium-free routes using platinum catalysts under mild hydrogenation conditions.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-17-12-3-2-8(4-11(12)14)13(16)15-6-10-5-9(15)7-18-10/h2-4,9-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZIDZXTQMOAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of Functional Groups:

    Final Assembly: The final step involves coupling the bicyclic core with the 3-fluoro-4-methoxyphenyl group under specific reaction conditions, such as using a base or an acid catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Heteroatom Modifications
  • (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone (): Replaces the oxygen atom in the oxa bridge with a sulfone group (2-thia-5-azabicyclo). Substituted with a 3-iodophenyl group instead of 3-fluoro-4-methoxyphenyl. Impact: Increased molecular weight (due to iodine) and altered electronic properties may reduce metabolic stability compared to fluorine/methoxy derivatives.
Substituent Variations on the Aromatic Ring
  • 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone (): Substitutes 3-fluoro-4-methoxy with 3-chloro-4-fluoro. Impact: Chlorine’s higher electronegativity and larger atomic radius may enhance halogen bonding but reduce solubility compared to methoxy.
  • 2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one ():
    • Lacks the 4-methoxy group and features a ketone-linked ethyl spacer.
    • Impact : Reduced steric hindrance may improve membrane permeability but decrease target affinity.
Table 1: Key Properties of Selected Analogues
Compound Name Substituent(s) Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound 3-Fluoro-4-methoxyphenyl ~265.26* High rigidity; optimized lipophilicity
(3-Chloro-4-fluorophenyl) variant () 3-Chloro-4-fluorophenyl ~263.71 Enhanced halogen bonding potential
(3-Iodophenyl)-thia-dioxido variant () 3-Iodophenyl ~369.25 Lower metabolic stability
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone () Phenyl 203.09 Baseline activity in kinase assays

*Calculated based on molecular formula C₁₃H₁₃FNO₃.

Pharmacological Performance
  • Fluorine and Methoxy Synergy : The 3-fluoro-4-methoxy substitution in the target compound balances electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing interactions with hydrophobic enzyme pockets .
  • Thia-Dioxido Variants (): Sulfone incorporation may improve solubility but introduce metabolic liabilities due to sulfur oxidation pathways.

Critical Analysis of Stability and Bioavailability

  • Metabolic Stability : Fluorine substituents generally reduce CYP450-mediated oxidation, enhancing half-life compared to iodine or chlorine analogues .
  • Crystallinity : Analogues like the target compound meet pharmacopeial standards for crystallinity (e.g., USP〈695〉), ensuring reproducibility in formulation .

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone is a bicyclic structure that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure featuring an oxabicyclo framework, which contributes to its unique biological properties. The presence of a fluoro and methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that derivatives of bicyclic compounds exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some bicyclic compounds have shown efficacy against bacterial strains, suggesting potential use as antibiotics.
  • Cytotoxicity : Studies have reported that certain derivatives induce apoptosis in cancer cell lines, indicating possible applications in oncology.
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially serving as treatments for neurological disorders.

The mechanisms through which 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exert their effects may include:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors to alter signaling pathways.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several bicyclic compounds, including derivatives similar to 2-Oxa-5-azabicyclo[2.2.1]heptan. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results for future development as antimicrobial agents.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
2-Oxa-5-Azabicyclo8Pseudomonas aeruginosa

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (A431, HL-60). The results demonstrated dose-dependent apoptosis, with IC50 values indicating effective concentrations for inducing cell death.

Cell LineIC50 (µM)
A43125
HL-6030

Q & A

Q. What are optimized synthetic routes for the bicyclic morpholine core (2-oxa-5-azabicyclo[2.2.1]heptane) in this compound?

The bicyclic morpholine core is synthesized from trans-4-hydroxy-L-proline via a six-step protocol. Key improvements include:

  • Protection strategy : Benzyloxycarbonyl (Cbz) is used for amine protection, avoiding diazomethane in favor of safer methyl esterification (MeOH/SOCl₂) .
  • Reduction : NaBH₄ in EtOH/THF reduces esters to alcohols with near-quantitative yields .
  • Deprotection : NaOMe in MeOH efficiently removes protecting groups under reflux .
  • Overall yield : 70% from trans-4-hydroxy-L-proline, demonstrating scalability for medicinal chemistry applications .

Q. How is the stereochemical integrity of the bicyclic core validated during synthesis?

  • Optical rotation : Measured using a polarimeter ([α]²⁰_D = +104.2° in CHCl₃) confirms enantiopurity .
  • NMR analysis : ¹H and ¹³C NMR (400/100 MHz, CDCl₃) identify rotamers and verify bridgehead stereochemistry (e.g., δ 76.2 ppm for bicyclic carbons) .
  • HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular formulas (e.g., C₅H₁₀NO: m/z 100.0760 observed vs. 100.0757 calculated) .

Advanced Research Questions

Q. How do reaction conditions influence yields in tosylation and cyclization steps?

  • Tosylation optimization : Using DMAP as a catalyst with Et₃N in CH₂Cl₂ at RT achieves 93% yield of tosylate intermediates, reducing reaction time to 15 hours vs. traditional methods (60 hours at 5°C) .
  • Cyclization : NaOMe in refluxing MeOH ensures complete deprotection without side reactions, contrasting with Portoghese’s method requiring harsher conditions (BH₃/THF reflux) .

Q. What role do substituents (3-fluoro, 4-methoxy) play in the compound’s reactivity and bioactivity?

  • Electron effects : The 3-fluoro group enhances electrophilicity at the methanone carbonyl, facilitating nucleophilic additions. 4-methoxy stabilizes the phenyl ring via resonance, altering metabolic stability .
  • Biological relevance : Similar bicyclic methanones (e.g., imidazole derivatives in ) show slow-action antimalarial activity, suggesting this compound’s potential as a pharmacophore .

Q. How can contradictions in reported synthetic yields be resolved?

  • Protection group variability : Portoghese’s method (Scheme 1) uses benzoyl chloride, yielding 90% at RT, but requires toxic reagents (CH₂N₂). The improved method (Scheme 2) substitutes Cbz-Cl, achieving 91% yield under milder conditions .
  • Reduction efficiency : LiBH₄ (Portoghese’s method) vs. NaBH₄ (improved method) show comparable yields (93% vs. 100%), but NaBH₄ is safer and easier to handle .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

  • Multinuclear NMR : ¹H/¹³C NMR identifies rotamers (e.g., δ 3.43–3.92 ppm for bridgehead protons) and quantifies purity .
  • HRMS : Essential for confirming molecular ions and detecting impurities (e.g., isotopic peaks for fluorine) .
  • X-ray crystallography : Recommended for resolving stereochemical ambiguities in novel derivatives .

Q. How can researchers address solubility challenges in biological assays?

  • Salt formation : The hydrochloride salt of the bicyclic amine (CAS 31560-06-2) improves aqueous solubility for in vitro testing .
  • Prodrug strategies : Esterification of the methanone (e.g., ethyl carboxylate derivatives in ) enhances membrane permeability .

Applications in Medicinal Chemistry

Q. What structural analogs of this compound have shown bioactivity?

  • Antimalarial activity : Analog 68a’ (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone exhibits slow-action antiplasmodial effects (60% yield, white solid) .
  • Antiviral potential : Ledipasvir’s bicyclic core (similar to ) demonstrates the scaffold’s utility in targeting viral proteases .

Data Contradictions and Resolution

Q. Why do reported yields for similar bicyclic morpholines vary across studies?

  • Reagent purity : Commercial trans-4-hydroxy-L-proline may contain impurities affecting reproducibility.
  • Catalyst loading : DMAP (1 eq.) in tosylation steps vs. no catalyst in older methods explains yield discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.